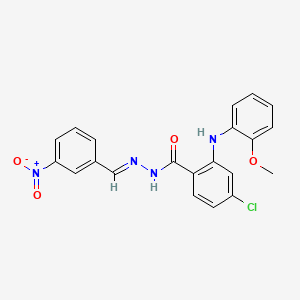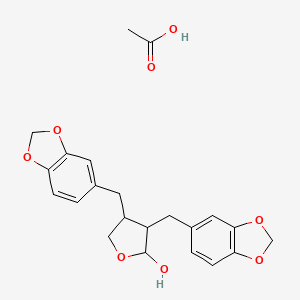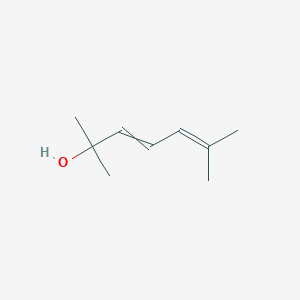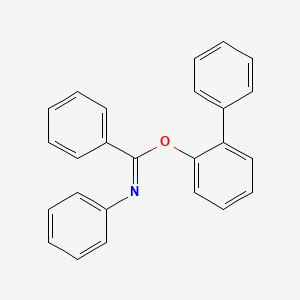
(2-phenylphenyl) N-phenylbenzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-phenylphenyl) N-phenylbenzenecarboximidate is an organic compound with a complex structure that includes multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylphenyl) N-phenylbenzenecarboximidate typically involves the reaction of benzenecarboximidic acid with N-phenyl-2-phenylphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the imidate bond. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-phenylphenyl) N-phenylbenzenecarboximidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: DMAP, DCC
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted imidates
Applications De Recherche Scientifique
(2-phenylphenyl) N-phenylbenzenecarboximidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-phenylphenyl) N-phenylbenzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarboximidic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Known for their biological activity, these compounds are structurally related and have been studied for their antitumor and antimicrobial properties.
Uniqueness
(2-phenylphenyl) N-phenylbenzenecarboximidate is unique due to its specific arrangement of aromatic rings and the presence of the imidate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
75859-70-0 |
|---|---|
Formule moléculaire |
C25H19NO |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2-phenylphenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C25H19NO/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)27-25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H |
Clé InChI |
SXWVARKPVCMFHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


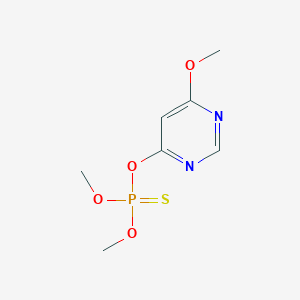
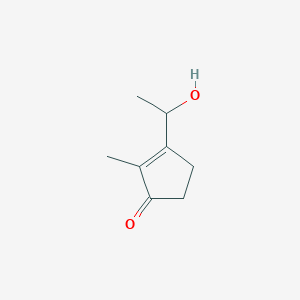

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
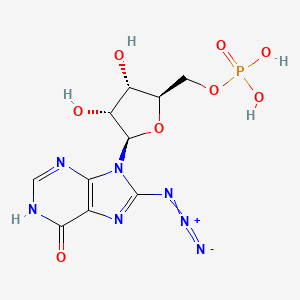
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
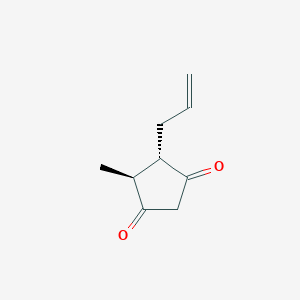
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
